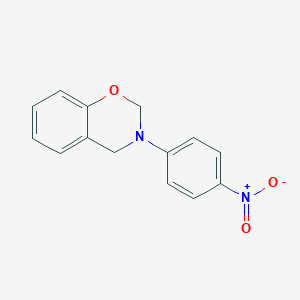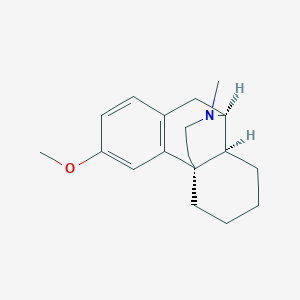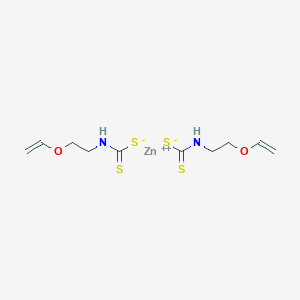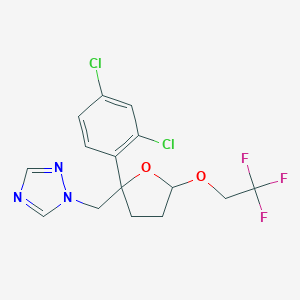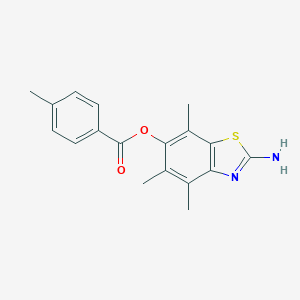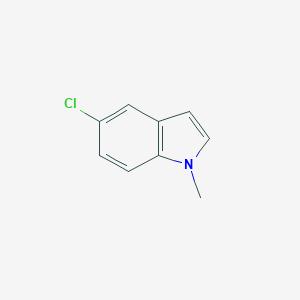
5-Chloro-1-methylindole
Overview
Description
Synthesis Analysis
The synthesis of 5-Chloro-1-methylindole and its analogues has been explored through various chemical reactions, including halogen-halogen exchange reactions and modifications of existing indole structures. For example, a large-scale and commercially feasible synthesis method for 5-chloroindole and its 3-substituted analogues has been described, involving a halogen - halogen exchange reaction from 5-bromoindole using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields (Keetha et al., 2011). This method highlights the accessibility of 5-Chloro-1-methylindole derivatives through efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methylindole has been characterized through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of a substituted 3-anilinoindole, closely related to 5-Chloro-1-methylindole, was elucidated, revealing insights into the geometric parameters and electronic structure of such compounds (Ferruti et al., 1972).
Scientific Research Applications
Antitumor Activity : Derivatives of indole, including those related to 5-Chloro-1-methylindole, have shown potential antitumor activity. For instance, compounds like 5-methoxy- and 5-hydroxy-2-chloro-3-formyl-6-methylindole derivatives exhibited antitumor effects against P388 leukemia in mice (Andreani et al., 1979).
Corrosion Inhibition : Compounds such as 5-Amino- and 5-chloro-indole, closely related to 5-Chloro-1-methylindole, have been found to effectively inhibit mild steel corrosion in acidic environments. Their inhibitory effect was particularly notable at higher concentrations and temperatures up to 35°C (Moretti et al., 1996).
Antibacterial Applications : Studies have shown that 5-methylindole, a compound structurally similar to 5-Chloro-1-methylindole, can enhance the efficacy of aminoglycosides against gram-positive bacteria, suggesting its potential as an antibacterial agent or adjuvant in combating antibiotic resistance (Sun et al., 2020); (Li et al., 2022).
Chemical Synthesis : Chloroacetone-based synthesis methods have been developed for 3-methylindoles, leading to the high yield conversion of similar compounds into useful oxindole derivatives, highlighting its application in synthetic chemistry (Underwood et al., 1992).
Neurological Studies : Compounds like P-chloroamphetamine and some chloroindoles, closely related to 5-Chloro-1-methylindole, have been studied for their effects on serotonin levels in the brain. Such research has implications for understanding neurotoxic effects and the mechanism of action of these compounds (Ad & Gál, 1976).
Drug Discovery : Synthesis of S-3-(1-methylindole)methyl derivatives of 5′-deoxy-5′-thioadenosine has been demonstrated, indicating potential applications in drug discovery and pharmacological research (Benghiat & Crooks, 1983).
Material Science : Research in materials science has demonstrated the potential of high-quality poly(5-methylindole) films, related to 5-Chloro-1-methylindole, for applications due to their good fluorescence properties, electrochemical behavior, and thermal stability (Xu et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUJZFNYIBXEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445985 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methylindole | |
CAS RN |
112398-75-1 | |
| Record name | 5-Chloro-1-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

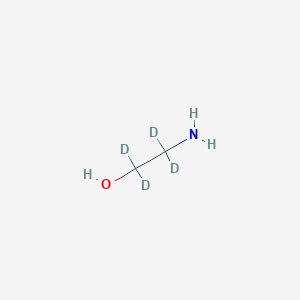
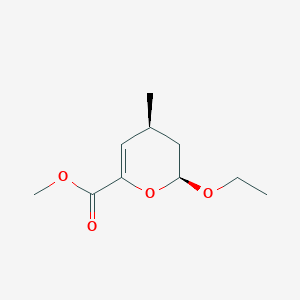
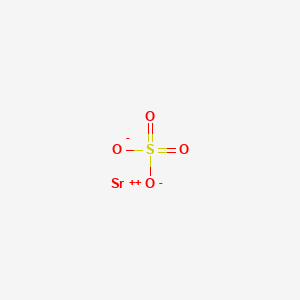
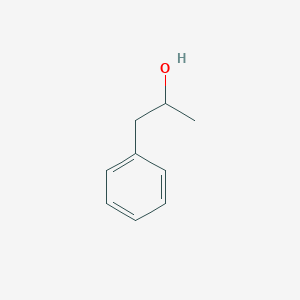
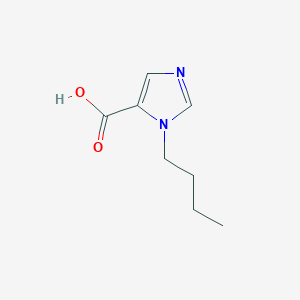
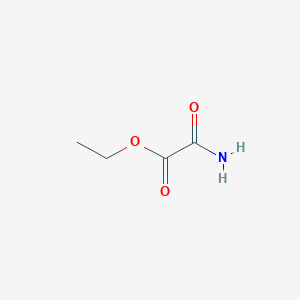
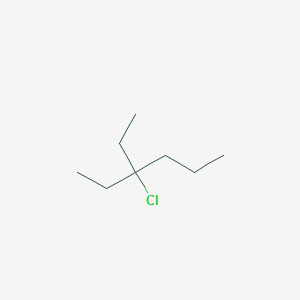
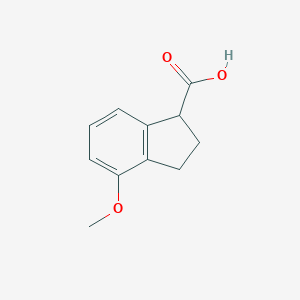
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)
